molecular formula C11H9N3O B12999317 [2,3'-Bipyridine]-2'-carboxamide

[2,3'-Bipyridine]-2'-carboxamide

Cat. No.: B12999317
M. Wt: 199.21 g/mol
InChI Key: YAEDKRAOANQAGX-UHFFFAOYSA-N
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Description

[2,3’-Bipyridine]-2’-carboxamide is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of the carboxamide group enhances its chemical reactivity and potential for forming coordination complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-Bipyridine]-2’-carboxamide typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of pyridyl carboxylates with aryl bromides, catalyzed by nickel chloride (NiCl₂·6H₂O) without external ligands . This method provides high yields of the desired bipyridine derivatives.

Industrial Production Methods

Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are scalable and can be optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[2,3’-Bipyridine]-2’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Mechanism of Action

The mechanism of action of [2,3’-Bipyridine]-2’-carboxamide involves its ability to chelate metal ions, forming stable complexes. These complexes can participate in redox reactions, electron transfer processes, and catalysis. The molecular targets and pathways involved include various metal ions (e.g., iron, nickel, platinum) and their associated biochemical pathways .

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

3-pyridin-2-ylpyridine-2-carboxamide

InChI

InChI=1S/C11H9N3O/c12-11(15)10-8(4-3-7-14-10)9-5-1-2-6-13-9/h1-7H,(H2,12,15)

InChI Key

YAEDKRAOANQAGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(N=CC=C2)C(=O)N

Origin of Product

United States

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